
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline
Descripción general
Descripción
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline is a chemical compound with the molecular formula C17H13Br2NO2 and a molecular weight of 423.1 g/mol . This compound features a quinoline core substituted with bromine atoms at positions 6 and 8, and a 3,4-dimethoxyphenyl group at position 2. The presence of bromine and methoxy groups imparts unique chemical properties to this molecule, making it a valuable compound in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline typically involves multi-step organic reactions. One common method is the bromination of 2-(3,4-dimethoxyphenyl)quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the quinoline core or the substituents.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline lies in its anticancer properties. Research has demonstrated that derivatives of quinoline compounds exhibit potent cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity: Compounds related to this compound have shown significant antiproliferative activity with IC50 values ranging from 2.71 to 5.94 μM, which are more potent than the reference drug Doxorubicin (IC50 = 6.18 μM) .
- Mechanism of Action: The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR) kinase, with some derivatives displaying IC50 values as low as 0.22 μM . This inhibition leads to cell cycle arrest at the G1 phase and induction of apoptosis via upregulation of apoptotic markers such as p53 and caspase-9 .
Cardioprotective Effects
Another notable application is in cardioprotection. Certain derivatives of quinoline have been investigated for their ability to mitigate doxorubicin-induced cardiotoxicity.
Research Insights:
- Cardioprotective Activity: Compounds including those derived from this compound have shown promise in protecting cardiac cells from oxidative stress induced by chemotherapy agents like doxorubicin .
- Cell Viability: Studies indicated that these compounds significantly increased cell viability in H9c2 cardiomyocytes exposed to doxorubicin, suggesting a protective mechanism against drug-induced cardiac damage .
Structural Characteristics and Synthesis
The synthesis of this compound involves several steps that enhance its bioactivity. The structural modifications allow for improved interactions with biological targets.
Synthesis Overview:
- The compound is synthesized through a series of reactions involving bromination and coupling techniques that yield high-purity products suitable for biological testing .
- Structural analysis confirms the presence of functional groups that contribute to its biological activity, including electron-donating methoxy groups that enhance potency against cancer cells .
Case Studies and Experimental Evidence
Numerous studies have documented the efficacy of this compound and its derivatives:
These findings highlight the compound's potential as a lead structure for further drug development targeting cancer and cardiotoxicity.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)quinoline: Lacks the bromine substituents, resulting in different reactivity and properties.
6,8-Dibromoquinoline: Lacks the 3,4-dimethoxyphenyl group, affecting its chemical behavior and applications.
2-Phenylquinoline: A simpler analog without the bromine and methoxy groups.
Uniqueness
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline is unique due to the combination of bromine and methoxy substituents on the quinoline core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial purposes .
Actividad Biológica
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through a review of recent studies and findings.
- Chemical Formula : C17H14Br2N
- Molecular Weight : 396.11 g/mol
- CAS Number : 861210-90-4
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit varying degrees of antimicrobial activity against bacteria and fungi. A study assessing the antimicrobial properties of related quinoline compounds found that while some displayed significant inhibition against Staphylococcus aureus and Escherichia coli, others showed limited effectiveness at concentrations ranging from 75 to 1000 ppm .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound | E. coli Inhibition Zone | S. aureus Inhibition Zone |
---|---|---|
Quinoline-benzimidazole | None | None |
Quinoline-hydrazone | None | +++ (Good Activity) |
This compound | TBD | TBD |
The biological activity of quinolines often involves their interaction with various molecular targets. For instance, quinoline derivatives can inhibit enzymes involved in critical cellular processes such as DNA methylation and repair mechanisms. Specifically, compounds have been shown to intercalate into DNA, leading to conformational changes that disrupt enzymatic functions .
Case Studies
- Anticancer Activity : A study highlighted the potential of certain quinoline derivatives in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific role of bromine substitutions in enhancing cytotoxicity was noted.
- Enzyme Inhibition : Research on quinoline-based analogs demonstrated their ability to inhibit DNA methyltransferases (DNMTs), which are key players in epigenetic regulation. This inhibition could lead to hypomethylation effects beneficial in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6,8-dibromo-2-(3,4-dimethoxyphenyl)quinoline?
The compound can be synthesized via bromination of 1,2,3,4-tetrahydroquinoline precursors followed by functionalization. For example, bromination of 1,2,3,4-tetrahydroquinoline with bromine sources (e.g., NBS or Br₂) generates 6,8-dibromoquinoline intermediates. Subsequent coupling with 3,4-dimethoxyphenyl groups via Suzuki-Miyaura or Ullmann reactions introduces the aryl substituent at position 2 . Purification typically involves flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization (e.g., pentane/ethyl acetate mixtures) to achieve high purity .
Q. How is the purity and structural integrity of this compound validated in synthesis?
Characterization relies on a combination of techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substitution patterns and regioselectivity.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.
- X-ray crystallography to resolve stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- TLC monitoring during synthesis to track reaction progress .
Q. What are common challenges in synthesizing brominated quinoline derivatives, and how are they addressed?
Key challenges include:
- Regioselectivity : Competing bromination at positions 6 and 8 versus other sites. Controlled reaction conditions (e.g., temperature, solvent polarity) and directing groups (e.g., methoxy substituents) improve selectivity .
- Purification : Brominated intermediates often exhibit low solubility. Gradient elution in chromatography and mixed-solvent recrystallization enhance recovery .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to introduce diverse substituents at the 6,8-dibromoquinoline core?
Metal-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) enable selective substitution. For example, metal-bromine exchange (e.g., using Grignard reagents or organozinc compounds) replaces bromine atoms with aryl or alkyl groups while retaining the quinoline scaffold . Computational modeling (DFT) can predict reactivity and guide ligand selection for challenging couplings .
Q. What experimental designs are recommended to evaluate the anticancer activity of this compound derivatives?
- In vitro assays : Screen against tumor cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC₅₀ values with control compounds (e.g., 6,8-dimethoxyquinoline derivatives) .
- Mechanistic studies : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target inhibition (e.g., kinase assays).
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
Q. How should researchers resolve contradictions in biological activity data between structurally similar quinoline derivatives?
Discrepancies may arise from differences in:
- Cellular uptake : LogP values and solubility influence bioavailability. Measure partition coefficients (octanol/water) and correlate with activity .
- Crystallographic packing : Intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-stacking) observed in X-ray structures can alter solubility and stability, impacting biological assays .
- Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
Q. What strategies are effective for analyzing the role of intermolecular interactions in stabilizing the quinoline crystal lattice?
- X-ray crystallography : Quantify hydrogen bonds (e.g., C–H⋯O) and π-interactions (e.g., centroid distances < 4.0 Å) using software like Mercury .
- Hirshfeld surface analysis : Map molecular contacts to identify dominant interactions (e.g., H⋯H, H⋯Br) contributing to packing efficiency .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular forces .
Q. Methodological Insights from Key Studies
Propiedades
IUPAC Name |
6,8-dibromo-2-(3,4-dimethoxyphenyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-15-6-4-10(8-16(15)22-2)14-5-3-11-7-12(18)9-13(19)17(11)20-14/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWGTDNMDIUHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.